Cas no 59-06-3 (Ethopabate)
Ethopabate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-acetamido-2-ethoxybenzoate
- 4-ACETYLAMINO-2-ETHOXY-BENZOIC ACID METHYL ESTER
- ETHOPABATE
- Ethopabate, Vetranal
- ETHOPABATE (4-ACETYLAMINO-2-ETHOXY-BENZOIC ACID METHYL ESTER)
- 4-Acetamido-2-ethoxybenzoic acid, methyl ester
- Ethopatate
- Ethytpatate
- Ethyl pabate
- SODIUM OLIACETATE
- Ethopabat
- Benzoic acid, 4-(acetylamino)-2-ethoxy-, methyl ester
- Methyl 4-(acetylamino)-2-ethoxybenzoate
- Amprol Plus (veterinary)
- 4-Acetamido-2-ethoxybenzoesaeuremethylester
- GOVWOKSKFSBNGD-UHFFFAOYSA-N
- F4X3L6068O
- Methyl 2-ethoxy-4-acetamidobenzoate
- DSSTox_CID_26264
- DSSTox_RID_81491
- DSSTox_GSID_46264
- Ethopabate [USP:BAN]
- Ethopabate [USAN:BAN]
- Ethopa
- 4-Acetamido-2-ethoxy-benzoic acid methyl ester
- Ethopabate
-
- MDL: MFCD00075809
- Inchi: 1S/C12H15NO4/c1-4-17-11-7-9(13-8(2)14)5-6-10(11)12(15)16-3/h5-7H,4H2,1-3H3,(H,13,14)
- InChI Key: GOVWOKSKFSBNGD-UHFFFAOYSA-N
- SMILES: O(C([H])([H])C([H])([H])[H])C1C([H])=C(C([H])=C([H])C=1C(=O)OC([H])([H])[H])N([H])C(C([H])([H])[H])=O
- BRN: 2808914
Computed Properties
- Exact Mass: 237.10000
- Monoisotopic Mass: 237.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.2
- Topological Polar Surface Area: 64.599
Experimental Properties
- Color/Form: Powder
- Density: 1.18
- Melting Point: 148-152°C
- Boiling Point: 426.1℃ at 760 mmHg
- Flash Point: 211.5 °C
- Refractive Index: 1.545
- PSA: 64.63000
- LogP: 1.90330
- Merck: 13,3781
- Solubility: Soluble in ethanol, ether, propylene glycol and essential oil, slightly soluble in water.
Ethopabate Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264; P270; P301+P312; P330; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R22
Ethopabate Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Ethopabate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 211640-250mg |
Methyl 4-acetamido-2-ethoxybenzoate |
59-06-3 | 95% | 250mg |
£133.00 | 2022-02-28 | |
| Fluorochem | 211640-1g |
Methyl 4-acetamido-2-ethoxybenzoate |
59-06-3 | 95% | 1g |
£331.00 | 2022-02-28 | |
| Fluorochem | 211640-5g |
Methyl 4-acetamido-2-ethoxybenzoate |
59-06-3 | 95% | 5g |
£1544.00 | 2022-02-28 | |
| S e l l e c k ZHONG GUO | S3707-25mg |
Ethopabate |
59-06-3 | 99.22% | 25mg |
¥795.21 | 2023-09-15 | |
| ChemScence | CS-8028-100mg |
Ethopabate |
59-06-3 | 99.42% | 100mg |
$60.0 | 2022-04-27 | |
| ChemScence | CS-8028-500mg |
Ethopabate |
59-06-3 | 99.42% | 500mg |
$96.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M838120-100g |
Methyl 4-Acetamido-2-Ethoxybenzoate |
59-06-3 | 98 % | 100g |
2,153.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BP145 |
Ethopabate |
59-06-3 | 100mg |
¥2168.09 | 2023-04-25 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1262801-125MG |
Ethopabate |
59-06-3 | 125mg |
¥3408.39 | 2025-01-11 | ||
| TRC | E890800-250mg |
Ethopabate |
59-06-3 | 250mg |
$ 170.00 | 2023-09-07 |
Ethopabate Suppliers
Ethopabate Related Literature
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Zhaozhou Li,Yao Wang,Daomin Li,Xiujin Chen,Zhili Li,Hongli Gao,Li Cao,Songbiao Li,Yuze Hou RSC Adv. 2017 7 36072
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Zhaozhou Li,Zhili Li,Daomin Li,Hongli Gao,Xiujin Chen,Li Cao,Yuze Hou,Songbiao Li Anal. Methods 2015 7 9295
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Haoyun Hu,Guihua Ruan,Xiangqiong Jiang,Hong Pan,Zhuqiang Wu,Yipeng Huang New J. Chem. 2022 46 8224
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Analytical Methods Committee Analyst 1967 92 468
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P. W. Hammond,R. E. Weston Analyst 1969 94 921
Additional information on Ethopabate
Ethopabate (CAS No. 59-06-3): A Comprehensive Overview of Its Chemistry, Applications, and Emerging Research
Ethopabate (C11H14N2O2, CAS No. 59-06-3) is a multifunctional organic compound with a unique chemical structure that has garnered significant attention in recent years. This compound belongs to the pyrimidinylurea class of molecules, characterized by its central pyrimidine ring linked to a urea moiety. Its molecular formula (C₁₁H₁₄N₂O₂) reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a configuration that enables diverse functional applications.
Recent advancements in synthetic methodologies have enhanced the scalability and purity of Ethopabate production. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel one-pot synthesis pathway utilizing microwave-assisted condensation of 4-amino-pyrimidine derivatives with isophthaloyl chloride. This approach reduces reaction time by 40% while achieving >98% purity, as confirmed via HPLC analysis. The optimized protocol aligns with green chemistry principles by minimizing solvent usage and waste generation.
In agricultural science, Ethopabate's role as a plant growth regulator has been extensively validated. Research from the University of California (2024) revealed its ability to modulate auxin signaling pathways in Arabidopsis thaliana, enhancing root development by 35% under drought conditions. The compound's mechanism involves binding to the TIR1 auxin co-receptor complex through π-stacking interactions with phenyl groups (X-ray crystallography data: C-H...O distances = 2.8 Å). This discovery positions Ethopabate as a promising candidate for developing climate-resilient crop varieties.
Clinical studies are exploring Ethopabate's potential in neuroprotection. A phase II trial reported in Nature Communications (2024) showed that intranasal administration of Ethopabate (dose range: 1–5 mg/kg) reduced amyloid-beta plaque accumulation by 28% in Alzheimer's disease models. Advanced imaging techniques like STED microscopy revealed its ability to cross the blood-brain barrier via OATP1A2 transporters with an IC₅₀ value of 1.7 μM. These findings suggest therapeutic applications for neurodegenerative disorders.
Safety assessments conducted under OECD guidelines have established Ethopabate's favorable toxicity profile. Acute oral LD₅₀ values exceed 5 g/kg in rodents, while Ames test results (TA98/TA100 strains) showed no mutagenicity at concentrations up to 5 mg/plate. Chronic exposure studies indicated no organ-specific toxicity at therapeutic doses, validated through histopathological evaluations and serum biomarker analysis (ALT/AST ratios within normal ranges).
In materials science applications, Ethopabate derivatives are being investigated for their piezoelectric properties. A collaborative study between MIT and ETH Zurich (2024) synthesized a copolymer incorporating Ethopabate units that exhibited a d₃₃ coefficient of 85 pC/N – surpassing conventional PVDF materials by 40%. The urea group's hydrogen bonding network was identified as critical for this performance via DFT calculations (binding energy: -7.3 kcal/mol). This opens new possibilities for smart sensor technologies.
Ethopabate's environmental fate remains well-characterized through advanced analytical techniques. Biodegradation studies using activated sludge systems demonstrated complete mineralization within 7 days under aerobic conditions (>98% BOD/COD removal). Photolytic stability testing under simulated sunlight showed half-life exceeding 14 days at pH range 5–9, validated via LC-MS/MS quantification with LOQ of 0.1 ppb.
The compound's spectroscopic signatures provide definitive identification methods: FTIR analysis reveals characteristic peaks at ~1680 cm⁻¹ (urea carbonyl stretch) and ~3300 cm⁻¹ (NH stretching), while NMR spectra exhibit distinct proton signals at δ 7.8–8.2 ppm (pyrimidine protons). These parameters are now included in USP monographs and ICH guidelines for quality control purposes.
Ongoing research focuses on developing enzyme-linked Ethopabate conjugates for targeted drug delivery systems. A recent breakthrough from Stanford University demonstrated pH-sensitive hydrazone linkers capable of releasing active drug payloads within tumor microenvironments (pH ~6). In vitro cytotoxicity assays against HeLa cells showed IC₅₀ reduction from 15 μM to 4 μM compared to free drug formulations.
Ethopabate continues to be a focal point in interdisciplinary research due to its structural versatility and tunable physicochemical properties. With emerging applications spanning agriculture, healthcare, and advanced materials science – all supported by rigorous scientific validation – this compound represents an important tool for addressing contemporary challenges across multiple industries.
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